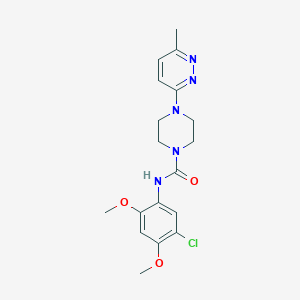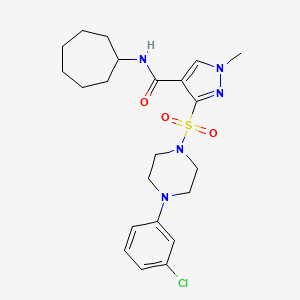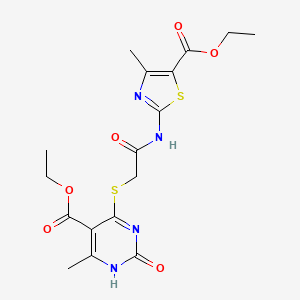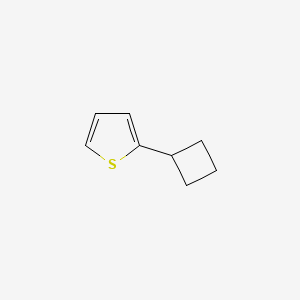![molecular formula C19H12BrF3N2O2S2 B2403459 2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 307540-72-3](/img/structure/B2403459.png)
2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C19H12BrF3N2O2S2 and its molecular weight is 501.34. The purity is usually 95%.
BenchChem offers high-quality 2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Analogy and Carcinogenicity Evaluation
Thiophene analogues, structurally similar to the compound , have been evaluated for potential carcinogenicity. The study indicates that replacing one aromatic ring of biologically active molecules with an isosteric and/or isoelectronic aromatic ring often retains the molecule's activity. However, the biological and chemical behavior of these compounds raises doubts about their ability to elicit tumors in vivo, thereby necessitating in vitro predictions of potential carcinogenicity for structurally new compounds (Ashby et al., 1978).
Biological Effects and Toxicity of Structurally Similar Compounds
The biological effects and toxicity of compounds structurally similar to 2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide, like acetamide and formamide, have been extensively reviewed. This study provides a comprehensive overview of the biological consequences of exposure in humans, reflecting the compound's importance in various applications and potential risks (Kennedy, 2001).
Thiazolidine Derivatives and Pharmacological Applications
The compound's thiazolidine moiety links it closely to various pharmacological applications. Thiazolidine derivatives are present in diverse natural and bioactive compounds, and their sulfur content enhances pharmacological properties. These derivatives are used as vehicles in the synthesis of valuable organic combinations and have shown diverse biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities. The review emphasizes the importance of these derivatives in probe design and therapeutic applications, underscoring the potential of the compound (Sahiba et al., 2020).
Pharmacological Profile Improvement of Structurally Related Compounds
Investigations into the stereochemistry of structurally related compounds such as phenylpiracetam and its derivatives have demonstrated the importance of the configuration of stereocenters in determining biological properties. These studies underscore the potential of fine-tuning the pharmacological profile of similar compounds, potentially including the compound , through stereochemical modifications (Veinberg et al., 2015).
properties
IUPAC Name |
2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrF3N2O2S2/c20-12-5-3-4-11(8-12)9-15-17(27)25(18(28)29-15)10-16(26)24-14-7-2-1-6-13(14)19(21,22)23/h1-9H,10H2,(H,24,26)/b15-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJZBYWYCNXOIE-DHDCSXOGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C(=O)C(=CC3=CC(=CC=C3)Br)SC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C(=O)/C(=C/C3=CC(=CC=C3)Br)/SC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrF3N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-methyl-2-oxoindolin-5-yl)urea](/img/structure/B2403376.png)



![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide](/img/structure/B2403384.png)

![2-benzylsulfanyl-5-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3,4-oxadiazole](/img/structure/B2403388.png)


![N-(6-methylpyridin-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2403391.png)



![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2403399.png)